Ondansetron-d3

Overview

Description

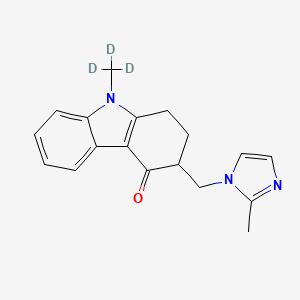

Ondansetron-d3 is a deuterium-labeled version of ondansetron, a serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterium labeling in this compound allows for its use in various pharmacokinetic and pharmacodynamic studies, providing insights into the drug’s metabolism and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron-d3 involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through several synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Ondansetron-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of oxidized derivatives of this compound.

Reduction: Formation of reduced derivatives of this compound.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ondansetron-d3 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ondansetron in the body.

Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its interaction with serotonin receptors.

Metabolism Studies: Used to investigate the metabolic pathways and identify metabolites of ondansetron.

Drug Interaction Studies: Helps in studying the interactions of ondansetron with other drugs and their impact on its pharmacokinetics and pharmacodynamics.

Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ondansetron in different patient populations.

Mechanism of Action

Ondansetron-d3 can be compared with other similar compounds, such as:

Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Dolasetron: A 5-HT3 receptor antagonist with a similar therapeutic use but different metabolic pathways and side effect profiles.

Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity compared to ondansetron.

Uniqueness of this compound: The deuterium labeling in this compound provides unique advantages in research, such as improved stability and the ability to trace the drug’s metabolic pathways more accurately. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Comparison with Similar Compounds

- Granisetron

- Dolasetron

- Palonosetron

- Tropisetron

Ondansetron-d3’s unique properties and applications make it an important compound in scientific research, particularly in the fields of pharmacology and clinical medicine.

Biological Activity

Introduction

Ondansetron-d3 is a deuterated form of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The biological activity of this compound is of particular interest due to its potential enhanced pharmacokinetic properties and therapeutic applications beyond its traditional use. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, and potential therapeutic applications supported by various studies.

Ondansetron acts as a selective antagonist at the 5-HT3 receptor, which is crucial in mediating nausea and vomiting. By blocking these receptors in the central nervous system and gastrointestinal tract, ondansetron effectively reduces emesis associated with chemotherapy and surgery.

Comparison of Ondansetron and this compound

| Property | Ondansetron | This compound |

|---|---|---|

| Structure | C18H19N3O | C18H16D3N3O |

| Receptor Target | 5-HT3 receptor | 5-HT3 receptor |

| Bioavailability | 56% - 60% | Potentially higher due to deuteration effects |

| Half-life | ~4 hours | Longer due to metabolic stability |

| Metabolism | CYP1A2, CYP2D6, CYP3A4 | Similar pathways with altered kinetics |

Absorption and Distribution

This compound is absorbed from the gastrointestinal tract with a bioavailability similar to its parent compound. However, the presence of deuterium can alter metabolic pathways, potentially leading to improved stability and prolonged effects in vivo. Studies have indicated that deuterated compounds often exhibit reduced metabolic clearance compared to their non-deuterated counterparts.

Metabolism

Both ondansetron and this compound are metabolized by cytochrome P450 enzymes, particularly CYP3A4. The introduction of deuterium in this compound may slow down the metabolism, resulting in a longer duration of action and potentially fewer side effects.

In Vitro Studies

Recent research has demonstrated that ondansetron exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. The IC50 values for AChE and BChE were found to be 33 µM and 2.5 µM respectively, indicating a stronger affinity for BChE . These findings suggest that this compound could also exhibit similar or enhanced cholinesterase inhibitory activity due to its structural modifications.

Case Studies

- Combination Therapy : A study involving patients undergoing cisplatin chemotherapy demonstrated that the combination of ondansetron with methylprednisolone significantly increased antiemetic efficacy compared to ondansetron alone (53% vs. 38% success rate) . This suggests that this compound could also benefit from combination therapies.

- Psychiatric Applications : Clinical trials have explored the use of ondansetron in treating psychiatric disorders characterized by abnormal neural circuitry activity. A dosage of 24 mg was shown to modulate hyperactivity in brain regions associated with these disorders . The potential for this compound in similar contexts warrants further investigation.

Safety Profile

Ondansetron has a well-established safety profile; however, high doses can lead to QT interval prolongation and other cardiovascular effects . The safety profile of this compound remains largely unstudied but is expected to be similar, with potential improvements due to altered pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing Ondansetron-d3 in preclinical studies?

- Answer : Synthesis of this compound requires precise deuteration at specified positions (e.g., methyl groups) to ensure isotopic purity. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Analytical validation should include stability testing under storage conditions (e.g., −20°C in DMSO) and cross-reactivity checks with non-deuterated analogs .

Q. How is this compound utilized as an internal standard in pharmacokinetic assays?

- Answer : this compound is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated ondansetron in biological matrices (e.g., plasma). Key steps include:

- Sample Preparation : Protein precipitation using methanol/ZnSO4 mixtures with spiked this compound to control recovery rates.

- Calibration Curves : Parallel analysis of deuterated and non-deuterated standards to correct for matrix effects.

- Validation : Ensuring minimal isotopic interference (e.g., <5% signal overlap) and linearity across physiological concentration ranges .

Q. What pharmacokinetic parameters are critical when studying this compound in maternal-neonatal transfer models?

- Answer : Key parameters include placental transfer ratios (maternal-to-fetal concentration gradients), neonatal clearance rates, and protein-binding affinity differences due to deuteration. Experimental designs should incorporate dried blood spot (DBS) sampling to minimize neonatal blood volume requirements and validate extraction efficiency using deuterated internal standards .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between this compound and non-deuterated ondansetron in 5-HT3 receptor binding studies?

- Answer : Competitive binding assays using radiolabeled 5-HT3 ligands (e.g., [³H]-GR65630) can quantify receptor affinity. Deuterated analogs may exhibit altered binding kinetics due to isotopic mass effects. Controls should include:

- Saturation Binding : To determine dissociation constants (Kd) for both forms.

- Molecular Dynamics Simulations : To assess deuteration-induced conformational changes in receptor-ligand interactions.

- In Vivo Cross-Validation : Compare antiemetic efficacy in cisplatin-induced emesis models to reconcile in vitro/in vivo discrepancies .

Q. What strategies resolve contradictions in metabolic stability data for this compound across species?

- Answer : Discrepancies often arise from interspecies cytochrome P450 (CYP) isoform variability. Methodological approaches include:

- Microsomal Incubations : With CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- Isotope Effect Quantification : Compare deuteration impact on metabolic half-life (e.g., CYP2D6-mediated vs. non-enzymatic degradation).

- Cross-Species Pharmacokinetic Modeling : Adjusting for hepatic blood flow and protein-binding differences .

Q. How can comparative studies between this compound and other deuterated 5-HT3 antagonists (e.g., Granisetron-d3) advance mechanistic understanding?

- Answer : Head-to-head studies should evaluate:

- Receptor Subtype Selectivity : Using cloned 5-HT3A vs. 5-HT3B receptors in electrophysiological assays.

- Isotope-Specific Pharmacodynamics : Correlate deuterium placement with duration of action (e.g., deuteration at metabolically labile sites prolongs half-life).

- Data Synthesis : Meta-analysis of published deuterated vs. non-deuterated efficacy/safety profiles to identify deuteration "hotspots" for therapeutic optimization .

Q. Methodological Notes

- Data Analysis : Use nonlinear regression for pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) and ANOVA for cross-species metabolic comparisons .

- Ethical Compliance : Adhere to guidelines for neonatal blood sampling volumes and maternal consent protocols in translational studies .

Properties

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGMEQIXOGIFQ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.